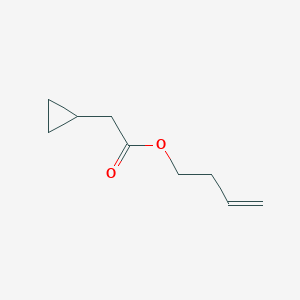
But-3-en-1-yl cyclopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-en-1-yl cyclopropylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopropyl group attached to an acetate moiety, with a but-3-en-1-yl group as the substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-1-yl cyclopropylacetate typically involves the esterification of cyclopropylacetic acid with but-3-en-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
But-3-en-1-yl cyclopropylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
But-3-en-1-yl cyclopropylacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of But-3-en-1-yl cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. These hydrolysis products can then participate in various metabolic pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl acetate: Similar in structure but with a methyl group instead of a but-3-en-1-yl group.
Cyclopropyl ethyl acetate: Contains an ethyl group instead of a but-3-en-1-yl group.
But-3-en-1-yl acetate: Lacks the cyclopropyl group.
Uniqueness
But-3-en-1-yl cyclopropylacetate is unique due to the presence of both a cyclopropyl group and a but-3-en-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
61716-02-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
but-3-enyl 2-cyclopropylacetate |
InChI |
InChI=1S/C9H14O2/c1-2-3-6-11-9(10)7-8-4-5-8/h2,8H,1,3-7H2 |
InChI Key |
FAMAUORAOUMCBP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















